8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is an organic compound with the molecular formula C16H16N2O3S. It is known for its fluorescent properties and is widely used as a molecular probe in various scientific research applications. The compound is also referred to as 8-anilino-1-naphthalenesulfonic acid ammonium salt and is utilized in the study of protein folding, conformational changes, and molecular assemblies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate typically involves the reaction of 8-nitro-1-naphthalenesulfonic acid with aniline under acidic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aniline group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids, amino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is extensively used in scientific research due to its unique fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular assemblies, surfactants, and amphiphilic polymers.
Biology: Employed in the study of protein folding, conformational changes, and interactions with ligands.
Medicine: Utilized in the investigation of drug-protein interactions and the development of diagnostic assays.
Industry: Applied in the production of dyes and as a fluorescent marker in various industrial processes.
Mechanism of Action
The compound exerts its effects through its ability to form inclusion complexes with cyclodextrins and other host molecules. When ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate enters the hydrophobic core of these host molecules, its fluorescence increases. This property is exploited to study molecular recognition, binding interactions, and environmental changes in various systems.
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but lacks the ammonium ion.
1-Anilino-8-naphthalenesulfonic acid: Another structural isomer with similar fluorescent properties.
Naphthalene sulfonates: A broader class of compounds with varying substituents on the naphthalene ring.
Uniqueness
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is unique due to its specific combination of aniline and sulfonate groups, which confer distinct fluorescent properties and reactivity. Its ability to form stable inclusion complexes and its sensitivity to environmental changes make it a valuable tool in scientific research.
Properties
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid;azane;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOAGYLOWUTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746586 |
Source
|
Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206659-00-9 |
Source
|
Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.